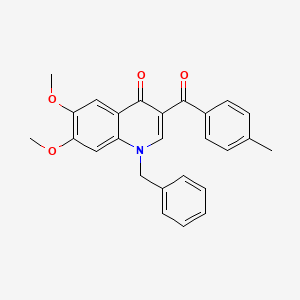
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as DMQX, is a chemical compound that belongs to the class of quinolinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity in the brain.
Wirkmechanismus
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one acts as a competitive antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. These receptors are activated by the neurotransmitter glutamate, which causes a rapid influx of calcium ions into the postsynaptic neuron. This influx of calcium ions is critical for the induction of long-term potentiation (LTP), a process that underlies learning and memory. By blocking the activity of these receptors, 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can prevent the induction of LTP and disrupt the normal functioning of the brain.
Biochemical and Physiological Effects
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been shown to have a number of biochemical and physiological effects in experimental models. In vitro studies have demonstrated that 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can block the activity of the AMPA and kainate receptors with high potency and selectivity. In vivo studies have shown that 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can cause a reduction in epileptic seizures and a decrease in the release of glutamate in the brain. 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has also been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several advantages as a tool for scientific research. It is a highly selective antagonist of the AMPA and kainate receptors, which allows researchers to investigate the specific roles of these receptors in various experimental models. 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is also relatively stable and easy to handle, which makes it a convenient tool for in vitro and in vivo studies.
However, there are also some limitations to the use of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in lab experiments. One limitation is that it only blocks the activity of the AMPA and kainate receptors, and does not affect the NMDA subtype of glutamate receptors. This means that researchers need to use other tools to investigate the role of NMDA receptors in experimental models. Another limitation is that 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has relatively low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one. One direction is to investigate the potential therapeutic applications of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in neurological disorders, such as epilepsy and traumatic brain injury. Another direction is to develop new derivatives of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one with improved selectivity and potency for the AMPA and kainate receptors. Finally, researchers can investigate the role of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in other physiological and pathological processes, such as synaptic plasticity and neurodegeneration.
Conclusion
In conclusion, 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors, which has been extensively studied for its potential applications in scientific research. 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been shown to have a number of biochemical and physiological effects in experimental models, and has several advantages as a tool for scientific research. However, there are also some limitations to the use of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in lab experiments. Future research on 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can lead to new insights into the role of ionotropic glutamate receptors in the brain and potential therapeutic applications in neurological disorders.
Synthesemethoden
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 4-methylbenzoyl chloride to form 2,3-dimethoxy-4-(4-methylbenzoyl)benzaldehyde. This intermediate is then reacted with benzylamine to produce 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one. The yield of this synthesis method is typically around 40%.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research as a tool for studying the role of ionotropic glutamate receptors in the brain. These receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been shown to selectively block the activity of the AMPA and kainate subtypes of ionotropic glutamate receptors, which has allowed researchers to investigate the specific functions of these receptors in various experimental models.
Eigenschaften
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-9-11-19(12-10-17)25(28)21-16-27(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAKBLVWRBFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

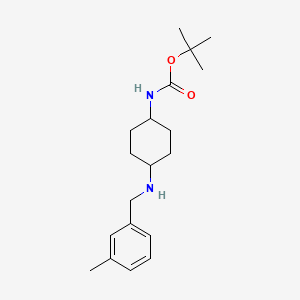

![2-[4-(2-Oxoethyl)phenyl]acetaldehyde](/img/structure/B2949474.png)


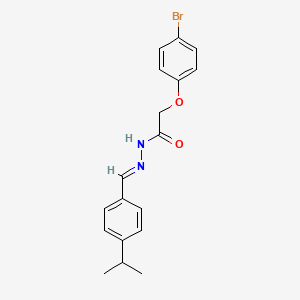
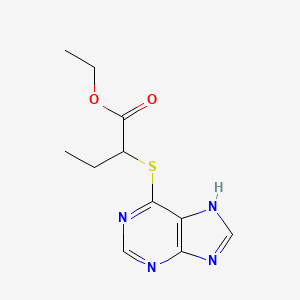



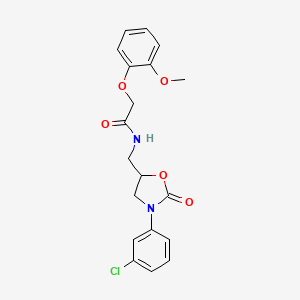

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)
